(4-Acetylphenyl)arsonic acid
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Overview
Description
(4-Acetylphenyl)arsonic acid is an organoarsenic compound characterized by the presence of an arsonic acid group attached to a phenyl ring, which is further substituted with an acetyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetylphenyl)arsonic acid typically involves the reaction of aniline derivatives with arsenic acid via an electrophilic aromatic substitution reaction. One common method is the Bart reaction, which involves the interaction of a diazonium salt with an inorganic arsenic compound . The reaction conditions usually require a controlled environment to ensure the proper formation of the arsonic acid group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Acetylphenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different arsenic-containing species.
Reduction: Reduction reactions can convert the arsonic acid group to other functional groups.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of arsenic oxides, while reduction can yield different organoarsenic compounds.
Scientific Research Applications
(4-Acetylphenyl)arsonic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Acetylphenyl)arsonic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific proteins and enzymes, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Arsanilic acid: An amino derivative of phenylarsonic acid with similar chemical properties.
Phenylarsonic acid: A related compound with an arsonic acid group attached to a phenyl ring.
Uniqueness
(4-Acetylphenyl)arsonic acid is unique due to the presence of the acetyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
4406-55-7 |
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Molecular Formula |
C8H9AsO4 |
Molecular Weight |
244.08 g/mol |
IUPAC Name |
(4-acetylphenyl)arsonic acid |
InChI |
InChI=1S/C8H9AsO4/c1-6(10)7-2-4-8(5-3-7)9(11,12)13/h2-5H,1H3,(H2,11,12,13) |
InChI Key |
WUOFCKYZMVZRFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)[As](=O)(O)O |
Origin of Product |
United States |
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